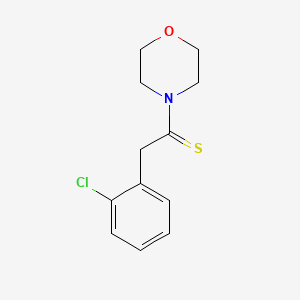
2-(2-Chlorophenyl)-1-morpholin-4-ylethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-morpholin-4-ylethanethione is an organic compound that features a chlorinated phenyl ring and a morpholine ring connected by an ethanethione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-morpholin-4-ylethanethione typically involves the reaction of 2-chlorobenzaldehyde with morpholine and a thiolating agent. One common method includes the following steps:
Formation of the Intermediate: 2-chlorobenzaldehyde reacts with morpholine in the presence of a base to form an intermediate.
Thiolating Step: The intermediate is then treated with a thiolating agent such as Lawesson’s reagent or phosphorus pentasulfide to introduce the ethanethione group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-1-morpholin-4-ylethanethione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethione group to an ethyl group.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-1-morpholin-4-ylethanethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-1-morpholin-4-ylethanethione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzaldehyde: Shares the chlorophenyl group but lacks the morpholine and ethanethione groups.
Morpholine: Contains the morpholine ring but lacks the chlorophenyl and ethanethione groups.
Thiourea Derivatives: Similar in having sulfur-containing groups but differ in overall structure.
Uniqueness
2-(2-Chlorophenyl)-1-morpholin-4-ylethanethione is unique due to the combination of its chlorophenyl, morpholine, and ethanethione groups, which confer distinct chemical and biological properties not found in the individual components or other similar compounds.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-morpholin-4-ylethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c13-11-4-2-1-3-10(11)9-12(16)14-5-7-15-8-6-14/h1-4H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTBCCXBJKZXOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
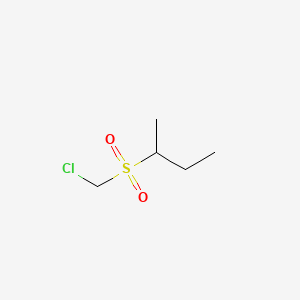
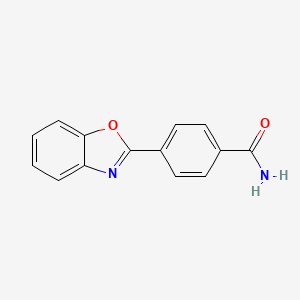
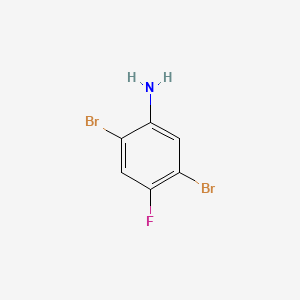
![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)
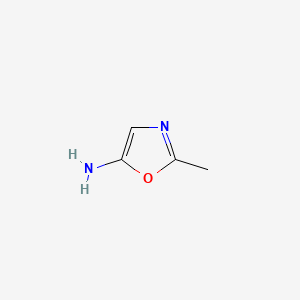
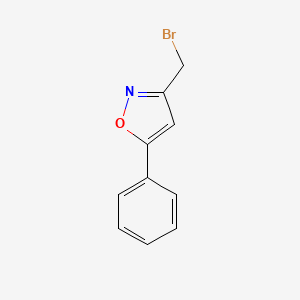
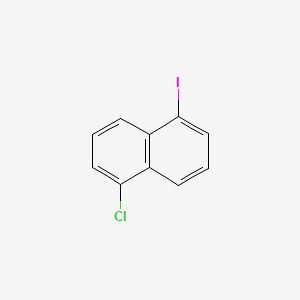
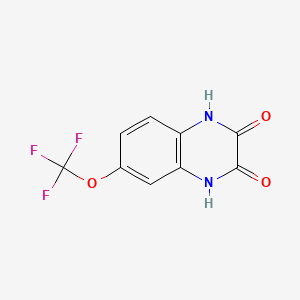
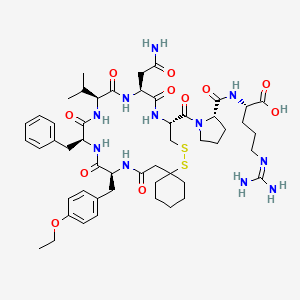
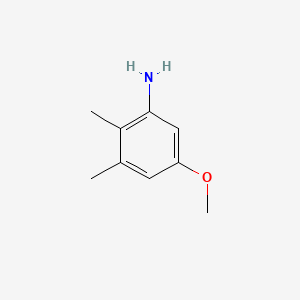
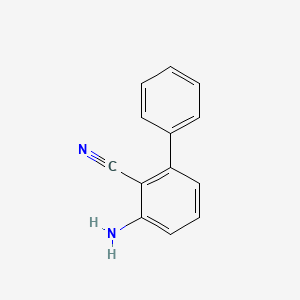

![2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B599459.png)
